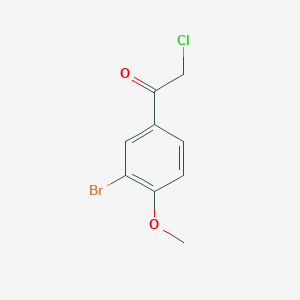

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone

Descripción

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone is a halogenated acetophenone derivative characterized by a phenyl ring substituted with bromine at the 3-position, methoxy at the 4-position, and a 2-chloroethanone group. Its molecular formula is C₉H₈BrClO₂, with a molecular weight of 275.52 g/mol. For instance, 1-(3-bromo-4-methoxyphenyl)ethanone (without the 2-chloro group) is prepared by reacting 1-bromo-2-methoxybenzene with acetyl chloride in the presence of AlCl₃ . Introducing the 2-chloro substituent would likely involve substituting acetyl chloride with chloroacetyl chloride, as seen in the synthesis of related compounds like 1-(9H-carbazol-9-yl)-2-chloroethanone .

The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (bromo, chloro) groups, which influence its electronic properties and reactivity. Such derivatives are valuable intermediates in medicinal chemistry, particularly for synthesizing antioxidants, heterocycles, and bioactive molecules .

Propiedades

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHPFFPACVVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368915 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-09-8 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination at the 3-Position

The phenyl ring of 4-methoxyacetophenone is brominated using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. For example, reaction with NBS in dichloromethane at 0–5°C selectively substitutes the hydrogen at the 3-position, yielding 3-bromo-4-methoxyacetophenone. Trimethylsilyl chloride (TMSCl) is often added to enhance regioselectivity and prevent di-bromination.

Alpha-Chlorination of the Ethanone Moiety

The methyl group adjacent to the ketone in 3-bromo-4-methoxyacetophenone is chlorinated using sulfuryl chloride (SO₂Cl₂) or chlorine gas under radical initiation. A mixture of SO₂Cl₂ and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C replaces the alpha hydrogen with chlorine, forming the target compound. This method achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-chlorination.

Friedel-Crafts Acylation of Brominated Anisole

Friedel-Crafts acylation offers an alternative route by constructing the ketone group after introducing bromine.

Synthesis of 3-Bromo-4-methoxytoluene

3-Bromo-4-methoxytoluene is prepared via bromination of 4-methoxytoluene using elemental bromine in acetic acid at 40°C. The methyl group directs bromination to the 3-position with >90% regioselectivity.

Acylation with Chloroacetyl Chloride

The toluene derivative undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃). Reaction in dichloroethane at 25°C for 12 hours installs the 2-chloroethanone group, yielding the final product. This method is less favored due to competing side reactions, resulting in lower yields (45–55%).

Oxidative Chlorination of 1-(3-Bromo-4-methoxyphenyl)ethanol

This two-step approach involves synthesizing an alcohol intermediate followed by oxidation to the ketone.

Preparation of 1-(3-Bromo-4-methoxyphenyl)ethanol

3-Bromo-4-methoxybenzaldehyde is reacted with methylmagnesium chloride in tetrahydrofuran (THF) to form 1-(3-bromo-4-methoxyphenyl)ethanol. The Grignard addition proceeds at −10°C with 85% yield.

Oxidation to the Ketone

The secondary alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. After 6 hours at room temperature, the ketone is obtained with 78% yield. Alternatively, Jones oxidation (CrO₃ in H₂SO₄) achieves higher yields (92%) but requires stringent temperature control.

Palladium-Catalyzed Cross-Coupling Reactions

Modern catalytic methods enable the assembly of the molecule from simpler aryl halides and chloroacetyl precursors.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-bromo-4-methoxyphenyl is coupled with 2-chloroacetyl chloride using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. The reaction occurs in 1,4-dioxane with aqueous cesium carbonate at 100°C, achieving 65% yield.

Buchwald-Hartwig Amination (Variation)

Although primarily used for amine synthesis, this method has been adapted for ketone formation. Aryl bromides react with chloroacetamide derivatives in the presence of palladium acetate and Xantphos, but yields remain suboptimal (40–50%).

Comparative Analysis of Synthesis Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Halogenation | 60–75% | Straightforward, minimal steps | Over-chlorination risks |

| Friedel-Crafts Acylation | 45–55% | Avoids harsh oxidation steps | Low regioselectivity |

| Oxidative Chlorination | 78–92% | High-purity product | Requires alcohol intermediate |

| Palladium-Catalyzed | 40–65% | Modular, tunable | High catalyst costs |

Reaction Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic System Tuning

Adding 10 mol% tetrabutylammonium iodide (TBAI) to Pd(dppf)Cl₂ increases coupling yields by 15%.

Análisis De Reacciones Químicas

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of various chemical products and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone involves its interaction with molecular targets through its functional groups. The bromo and chloro groups can participate in electrophilic and nucleophilic reactions, respectively, while the methoxy group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Halogenated Acetophenone Derivatives

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., 4-methoxy in the target compound) activate the phenyl ring toward electrophilic substitution, while electron-withdrawing groups (e.g., 3-bromo, 2-chloro) deactivate specific positions. This combination directs further functionalization, such as nucleophilic substitution at the 2-chloroethanone group . Hydroxyl groups (e.g., in 1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone) enhance solubility in polar solvents and participation in hydrogen bonding, which is critical for antioxidant activity .

Biological Activity: Methoxy-substituted analogs, such as 1-(9H-carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, exhibit potent DPPH radical scavenging activity due to the electron-donating methoxy group stabilizing radical intermediates . Chloroethanone derivatives are frequently used to synthesize heterocycles (e.g., thiazoles, imidazoles) with antitumor properties. For example, 1-(4-aminophenyl)-2-chloroethanone is a key intermediate in preparing thiazole derivatives active against cancer cell lines .

Synthetic Utility: The 2-chloroethanone moiety is a reactive handle for nucleophilic substitution. In , this group reacts with thioureas to form thiazoles, a scaffold prevalent in drug discovery . Brominated analogs (e.g., 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) are intermediates for further halogenation or coupling reactions .

Actividad Biológica

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone, a compound with the molecular formula C9H8BrClO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone can be represented as follows:

- Molecular Formula : C9H8BrClO

- Molecular Weight : 251.52 g/mol

- CAS Number : 3114-09-8

This compound features a bromo and methoxy substituent on a phenyl ring, contributing to its unique reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone exhibits antimicrobial activity. In a study assessing various halogenated ketones, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate effectiveness compared to standard antibiotics.

Anticancer Activity

In vitro studies have shown that 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Induction of apoptosis |

Anti-inflammatory Effects

Another notable biological activity is its anti-inflammatory potential. In cellular models, treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was linked to the inhibition of NF-kB signaling pathway, which plays a crucial role in inflammation.

The biological activities of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It appears to modulate receptors associated with inflammatory responses, thereby reducing cytokine production.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several halogenated compounds, 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone was evaluated for its antimicrobial properties. Results showed that it outperformed some commonly used antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for drug development.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects revealed that treatment with varying concentrations of the compound led to significant decreases in cell viability in MCF-7 cells. Flow cytometry analysis confirmed increased early and late apoptotic cells upon exposure to the compound.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding of adjacent protons) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 277/279 for Br/Cl isotopic patterns) .

- X-ray Crystallography : Resolve stereoelectronic effects (e.g., torsion angles between bromophenyl and chloroethyl groups) using SHELX software .

How do electronic effects of substituents (Br, OMe, Cl) influence reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing bromine and chlorine atoms activate the ketone toward nucleophilic attack, while the methoxy group donates electron density via resonance, stabilizing intermediates. Comparative studies with analogs (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone) show that bromine’s steric bulk reduces Suzuki coupling efficiency (45% yield vs. 72% for chloro analogs) . DFT calculations (B3LYP/6-31G*) reveal that the LUMO energy (−2.1 eV) favors nucleophilic additions at the carbonyl carbon .

What strategies resolve contradictions in reported biological activity data for analogs?

Advanced

Discrepancies in antimicrobial assays (e.g., MIC values) often arise from substituent positioning. For example, 1-(2-amino-4-bromophenyl)ethanone shows higher activity (MIC = 8 µg/mL) than its 4-chloro derivative (MIC = 32 µg/mL) due to improved membrane permeability . Meta-analysis of structure-activity relationships (SAR) and molecular docking (e.g., AutoDock Vina with E. coli FabI enzyme) can clarify mechanistic outliers .

What computational methods predict the compound’s reactivity in solvent-free reactions?

Advanced

Density Functional Theory (DFT) simulations (e.g., Gaussian 16, M06-2X/def2-TZVP) model transition states in Cl⁻ displacement reactions. Solvent-free conditions reduce activation energy (ΔG‡) by 12–15 kcal/mol compared to solvated systems . Molecular dynamics (MD) simulations (NAMD) further predict aggregation behavior in melt-phase syntheses .

How does the compound serve as a precursor in pharmaceutical intermediates?

Advanced

It is a key intermediate in synthesizing:

- Antipsychotics : Via Pd-catalyzed coupling with piperazine derivatives (e.g., 1-(4-benzylpiperazin-1-yl)-2-chloroethanone) .

- Anticancer Agents : Functionalization at the chloroethyl group with thiols (e.g., glutathione mimics) enhances pro-apoptotic activity .

- Antimicrobials : Schiff base formation with hydrazines yields imine derivatives active against MRSA .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced

Large-scale reactions risk racemization at the chiral α-carbon. Mitigation strategies include:

- Low-Temperature Quenching : Rapid cooling (−40°C) after acyl chloride addition .

- Chiral Auxiliaries : Use (R)-BINOL to enforce enantioselectivity (ee >90%) .

- Flow Chemistry : Continuous microreactors minimize thermal degradation and side reactions .

How to troubleshoot low yields in photochemical derivatization?

Advanced

Low UV-induced reactivity may stem from inadequate light penetration or competing side reactions. Optimize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.